molecular formula C13H16BrNO3 B2788728 8-(5-溴吡啶-2-基)-1,4-二氧杂螺[4.5]癸烷-8-醇 CAS No. 708274-37-7

8-(5-溴吡啶-2-基)-1,4-二氧杂螺[4.5]癸烷-8-醇

货号: B2788728
CAS 编号: 708274-37-7
分子量: 314.179
InChI 键: LMXWFQPXVACYFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol” is a chemical compound with the molecular formula C13H16BrNO3 . It is available from suppliers such as eMolecules .

科学研究应用

合成和化学性质

  • 与查询的化合物密切相关的化合物 1,4-二氧杂螺[4.5]癸烷-8-酮,以其作为双功能合成中间体的作用而闻名。它已被用于合成各种有机化学品,包括药物中间体、液晶和杀虫剂。合成过程涉及选择性脱缩酮和反应条件的优化,与以前的方法相比,获得了更高的收率 (张凤宝,2006)

在药物化学中的应用

  • 已合成了一系列与查询的化合物在结构上相似的化合物,包括 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮,用于潜在的抗高血压应用。这些化合物在大鼠模型中显示出不同程度的有效性,并且被设计为混合的 α 和 β 肾上腺素受体阻滞剂 (J. Caroon 等人,1981)

抗病毒应用

  • 对 1-硫杂-4-氮杂螺[4.5]癸烷-3-酮衍生物的研究表明,它们具有抑制人类冠状病毒复制的潜力,这些衍生物与查询的化合物具有相似的骨架。这突出了此类化合物在抗病毒药物开发中的相关性 (Çağla Begüm Apaydın 等人,2019)

抗结核药物开发

  • 已经对与查询的化合物相关的化合物进行了结构研究,例如 (S)-2-(2-甲基-1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-基)-8-硝基-6-(三氟甲基)-4H-苯并[e][1,3]噻嗪-4-酮 (BTZ043)。这些研究是开发有前途的抗结核药物候选物的一部分,说明了该化合物在治疗结核病中的潜力 (A. Richter 等人,2022)

螺酮合成和生物活性

  • 已经合成并研究了螺酮结构,包括与查询的化合物相似的结构,以了解它们的生物活性。例如,已经表征了 1,6-二氧杂螺[4.5]癸烷的溴代衍生物,并研究了它们在不同条件下的行为,提供了对此类化合物在生物背景下的合成和应用的见解 (E. Lawson 等人,1993)

生物润滑剂开发

  • 已经合成并正在考虑将源自 1,4-二氧杂螺结构的新型化合物(类似于查询的化合物)作为潜在的生物润滑剂候选物。这突出了此类化合物在工业应用中的多功能性 (Y. S. Kurniawan 等人,2017)

属性

IUPAC Name

8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXWFQPXVACYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (4.10 g, 17 mmol) in anhydrous toluene (250 mL) at −78° C. was dropwise added n-BuLi (1.6 M, 12 mL). After stirred at −78° C. for 2.5 hours, a solution of 1,4-dioxa-spiro[4.5]decan-8-one (2.73 g, 17 mmol) in methylene chloride (25 mL) was added into the reaction mixture, and the resulting mixture was stirred for additional one hour and allowed to warm up to rt slowly. The reaction mixture was poured into aqueous NaHCO3 (200 mL) and then extracted with EtOAc (2×50 mL). The organic extracts were combined, washed with saline solution (2×50 mL), dried over MgSO4, concentrated in vacuo. The resulting solid was titrated with ether and the filtrate was collected. The ether was removed and the solid was chromatographed on silica gel, eluting with hexane/ethyl acetate (2 to 1), to give 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (4.27 g) as pale yellow solid. LCMS: 316.10/314.10 (M+H+, 100%). 1H NMR: δ 8.6 (s, 1H), 7.82 (d, 1H), 7.38 (d, 1H), 4.6 (s, 1H), 4.0 (m, 4H), 2.2 (m, 4H), 1.7 (m, 4H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1.6M n-Hexane solution of n-butyl lithium (66 ml) was added dropwise to a solution of 2,5-dibromopyridine (23.9 g) in toluene (420 ml) at −78° C., and stirred at the same temperature for an hour. Next, a solution of 1,4-cyclohexanedione monoethyleneketal (15 g) in dichloromethane (60 ml) was added dropwise, and the reaction solution was warmed up to room temperature over 7 hours. After completion of the reaction, a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate three times. The organic solution was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) and recrystallized from n-hexane/diethyl ether to give 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4,5]decan-8-ol (16.2 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared as a white solid from 2,5-dibromo-pyridine (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one in ether using the procedure described in Step A of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。